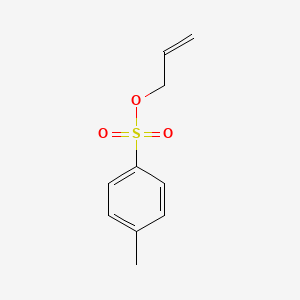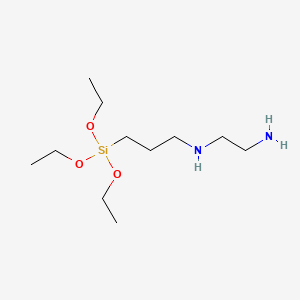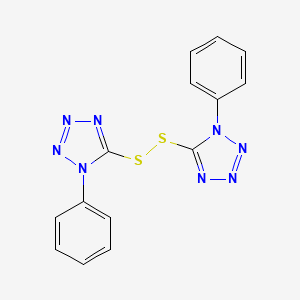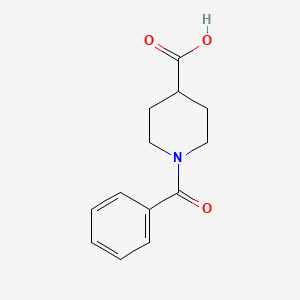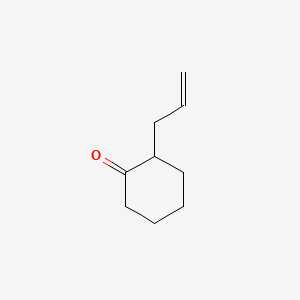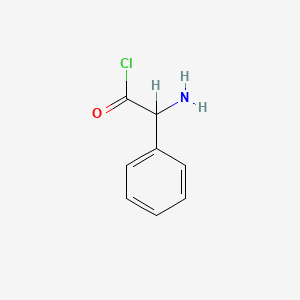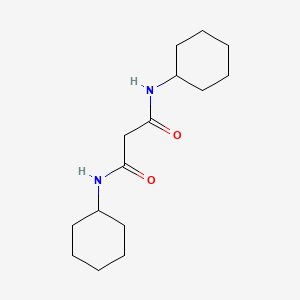
Propanediamide, N,N'-dicyclohexyl-
Vue d'ensemble
Description
Synthesis Analysis
N,N’-Dicyclohexylcarbodiimide (DCC or DCCD) is an organic compound with the chemical formula (C6H11N)2C . It is a waxy white solid with a sweet odor. Its primary use is to couple amino acids during artificial peptide synthesis . The low melting point of this material allows it to be melted for easy handling .Molecular Structure Analysis
The C−N=C=N−C core of carbodiimides (N=C=N) is linear, being related to the structure of allene . The molecule has idealized C2 symmetry . The N=C=N moiety gives a characteristic IR spectroscopic signature at 2117 cm−1 .Chemical Reactions Analysis
N,N’-Dicyclohexylcarbodiimide (DCC or DCCD) is a highly versatile dehydrating reagent with varied applications in organic chemistry . It is most frequently used as a coupling agent for the synthesis of amides, esters, and thioesters from carboxylic acids and amines, alcohol, and thiols, respectively .Physical And Chemical Properties Analysis
Propanediamide has a molecular formula of C3H615N2O2, an average mass of 104.079 Da, and a mono-isotopic mass of 104.036995 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 148-152 °C/15 hPa, a melting point of 35-36 °C, and a flash point of 113 °C .Applications De Recherche Scientifique
Nucleating Agent in Isotactic Polypropylene (iPP)
N,N’-dicyclohexylpropanediamide has been found to be a versatile nucleating agent in the manipulation of the crystalline structure of isotactic polypropylene (iPP) . The application of nucleating agents is the most industrially applied way to manipulate the crystalline structure of iPP . N,N’-dicyclohexylpropanediamide, being partially soluble, is advantageous from the viewpoint of dispersibility .
Influence on the Crystalline Structure of iPP
The compound has been found to influence the crystalline structure of iPP . Most of the studied compounds have a moderate nucleating efficiency, but a very interesting dendritic structure develops in their presence . Two of them proved to be non-selective β-nucleating agents, which result in a remarkable improvement of impact resistance and higher opacity .
β-Nucleating Agent for iPP
N,N’-dicyclohexylpropanediamide has been found to be a new β-nucleating agent for isotactic polypropylene (iPP) . The maximum proportion of β-form within iPP specimen was 79.1% with the addition of 0.05% N,N’-dicyclohexylpropanediamide .
Influence on the Morphology of iPP
The compound has been found to influence the morphology of iPP . Polarized light microscopy was applied to study the effect of novel additives on the morphology of iPP .
Improvement of Mechanical Properties of iPP
The compound has been found to improve the mechanical properties of iPP . Tensile tests were performed to characterize the main mechanical properties .
Improvement of Optical Properties of iPP
The compound has been found to improve the optical properties of iPP . Standard haze measurements were performed to characterize optical properties .
Mécanisme D'action
Target of Action
N,N’-Dicyclohexylpropanediamide, also known as N1,N3-Dicyclohexylmalonamide, N,N’-Dicyclohexyl-malonamide, or Propanediamide, N,N’-dicyclohexyl-, is primarily used in the synthesis of peptides . The primary targets of this compound are carboxylic acids and amines involved in peptide bond formation .
Mode of Action
The compound acts as a coupling agent, facilitating the formation of amide bonds between carboxylic acids and amines . This is a crucial step in peptide synthesis. The compound’s interaction with its targets results in the formation of amides from carboxylic acids and amines .
Biochemical Pathways
The compound plays a significant role in the biochemical pathway of peptide synthesis . By facilitating the formation of amide bonds, it influences the downstream effects of protein synthesis and function.
Pharmacokinetics
Like most drugs, its pharmacokinetic properties would depend on its ability to pass through membranes via simple diffusion
Result of Action
The molecular and cellular effects of N,N’-Dicyclohexylpropanediamide’s action primarily involve the formation of peptide bonds, which are crucial for protein synthesis . This can have significant implications in biological systems, particularly in processes that rely on protein function.
Action Environment
The action, efficacy, and stability of N,N’-Dicyclohexylpropanediamide can be influenced by various environmental factors. For instance, the compound is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water . This suggests that the compound’s action may be influenced by the solvent environment. Additionally, the compound’s low melting point allows it to be melted for easy handling .
Propriétés
IUPAC Name |
N,N'-dicyclohexylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWDZKXTXQFQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145269 | |
| Record name | Propanediamide, N,N'-dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10256-00-5 | |
| Record name | Propanediamide, N,N'-dicyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010256005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanediamide, N,N'-dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes Propanediamide, N,N'-dicyclohexyl- a suitable extractant for actinides?
A1: Research indicates that Propanediamide, N,N'-dicyclohexyl- exhibits a strong affinity for various actinide ions, including Americium (III), Uranium (VI), Neptunium (IV and VI), and Plutonium (IV and VI) []. This affinity stems from its structure, featuring two amide groups capable of coordinating with metal ions. The presence of cyclohexyl groups contributes to its lipophilicity, facilitating extraction into organic solvents like phenyltrifluoromethylsulphone (PTMS) [].
Q2: How does the extraction efficiency of Propanediamide, N,N'-dicyclohexyl- vary with experimental conditions?
A2: Studies have shown that the extraction of actinides by Propanediamide, N,N'-dicyclohexyl- is influenced by several factors:
- Aqueous phase acidity: Extraction efficiency generally increases with increasing nitric acid concentration in the aqueous phase [].
- Metal ion oxidation state: The oxidation state of the actinide ion impacts its extractability. For instance, Propanediamide, N,N'-dicyclohexyl- exhibits a preference for higher oxidation states of Neptunium and Plutonium [].
- Ligand concentration: As expected, increasing the concentration of Propanediamide, N,N'-dicyclohexyl- in the organic phase generally leads to higher extraction efficiency [].
- Temperature: Temperature variation studies provide insights into the thermodynamics of the extraction process. For Propanediamide, N,N'-dicyclohexyl-, these studies have enabled the calculation of both the heat of extraction and the extraction constants for different actinides [].
Q3: Beyond actinide extraction, does Propanediamide, N,N'-dicyclohexyl- exhibit any other notable properties?
A3: Interestingly, Propanediamide, N,N'-dicyclohexyl- has also been investigated for its potential as an ionophore in ion-selective electrodes []. Research suggests that while structurally similar diamides show selectivity towards calcium ions, Propanediamide, N,N'-dicyclohexyl- exhibits nearly equal selectivity for both calcium and magnesium ions, while effectively rejecting sodium ions []. This characteristic makes it a promising candidate for applications such as water hardness measurements.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



